molecular formula C6H20N2O4S B12679417 N,N-dimethylmethanamine;sulfuric acid CAS No. 57980-95-7

N,N-dimethylmethanamine;sulfuric acid

Katalognummer: B12679417
CAS-Nummer: 57980-95-7
Molekulargewicht: 216.30 g/mol
InChI-Schlüssel: UWSCPROMPSAQOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethylmethanamine, also known as trimethylamine, is an organic compound with the chemical formula (CH₃)₃N. It is a tertiary amine, characterized by a nitrogen atom bonded to three methyl groups. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive strong mineral acid. When combined, these compounds can form various derivatives and complexes used in different chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-dimethylmethanamine can be synthesized through the reaction of methanol with ammonia in the presence of a catalyst. The reaction typically occurs at elevated temperatures and pressures. Another method involves the reaction of formaldehyde with dimethylamine.

Sulfuric acid is industrially produced by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form H₂SO₄.

Industrial Production Methods

In industrial settings, N,N-dimethylmethanamine is produced by the catalytic reaction of methanol and ammonia. The process is optimized for high yield and purity, often involving multiple stages of purification.

Sulfuric acid production is carried out in large-scale plants using the contact process. The process involves burning sulfur or pyrite to produce SO₂, which is then converted to SO₃ using a vanadium pentoxide (V₂O₅) catalyst. The SO₃ is absorbed in water to produce concentrated H₂SO₄.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N,N-dimethylformamide.

    Reduction: It can be reduced to form dimethylamine.

    Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Sulfuric acid is a strong acid and dehydrating agent, participating in reactions such as:

    Dehydration: It can dehydrate organic compounds, converting alcohols to alkenes.

    Esterification: It catalyzes the esterification of carboxylic acids with alcohols.

    Sulfonation: It reacts with aromatic compounds to form sulfonic acids.

Common Reagents and Conditions

Common reagents for reactions involving N,N-dimethylmethanamine include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reactions typically occur under controlled temperatures and pressures.

Sulfuric acid reactions often involve reagents like alcohols, carboxylic acids, and aromatic compounds. These reactions are usually carried out at elevated temperatures to facilitate the reaction kinetics.

Major Products Formed

    Oxidation of N,N-dimethylmethanamine: Produces N,N-dimethylformamide.

    Reduction of N,N-dimethylmethanamine: Produces dimethylamine.

    Dehydration by sulfuric acid: Produces alkenes from alcohols.

    Esterification by sulfuric acid: Produces esters from carboxylic acids and alcohols.

    Sulfonation by sulfuric acid: Produces sulfonic acids from aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N,N-dimethylmethanamine and sulfuric acid have diverse applications in scientific research:

    Chemistry: N,N-dimethylmethanamine is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds. Sulfuric acid is used as a catalyst and dehydrating agent in various chemical reactions.

    Biology: N,N-dimethylmethanamine is studied for its role in biological systems, particularly in the metabolism of nitrogen-containing compounds. Sulfuric acid is used in the preparation of biological samples for analysis.

    Medicine: N,N-dimethylmethanamine derivatives are explored for their potential therapeutic applications. Sulfuric acid is used in the synthesis of pharmaceuticals.

    Industry: N,N-dimethylmethanamine is used in the production of surfactants, rubber chemicals, and pesticides. Sulfuric acid is a key component in the manufacture of fertilizers, explosives, and dyes.

Wirkmechanismus

N,N-dimethylmethanamine

N,N-dimethylmethanamine exerts its effects through its basicity and nucleophilicity. It can donate a pair of electrons to form bonds with electrophiles, participating in various chemical reactions. Its molecular targets include carbonyl compounds, which it can attack to form imines and other derivatives.

Sulfuric Acid

Sulfuric acid acts as a strong acid and dehydrating agent. It donates protons (H⁺) to reactants, facilitating various acid-catalyzed reactions. Its molecular targets include alcohols, carboxylic acids, and aromatic compounds, which it can convert to alkenes, esters, and sulfonic acids, respectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethylamine: Similar to N,N-dimethylmethanamine but with two methyl groups attached to the nitrogen atom.

    Trimethylamine: Another tertiary amine with three methyl groups attached to the nitrogen atom.

    Methanesulfonic Acid: Similar to sulfuric acid but with a single sulfonic acid group attached to a methane group.

Uniqueness

N,N-dimethylmethanamine is unique due to its tertiary amine structure, which imparts distinct reactivity compared to primary and secondary amines. Sulfuric acid is unique due to its strong acidity and dehydrating properties, making it a versatile reagent in various chemical processes.

Eigenschaften

CAS-Nummer

57980-95-7

Molekularformel

C6H20N2O4S

Molekulargewicht

216.30 g/mol

IUPAC-Name

N,N-dimethylmethanamine;sulfuric acid

InChI

InChI=1S/2C3H9N.H2O4S/c2*1-4(2)3;1-5(2,3)4/h2*1-3H3;(H2,1,2,3,4)

InChI-Schlüssel

UWSCPROMPSAQOL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C.CN(C)C.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.